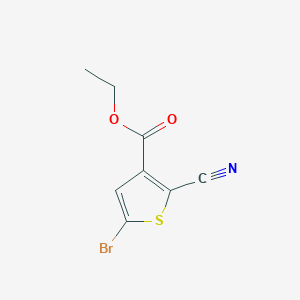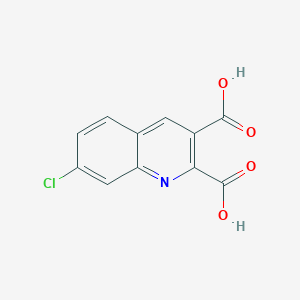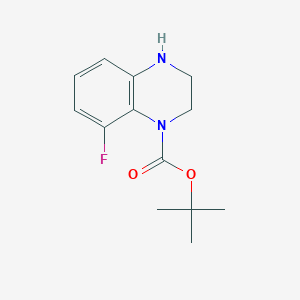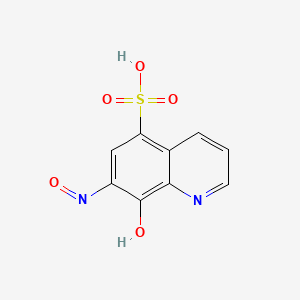
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a hydroxyl group at the 8th position, a nitroso group at the 7th position, and a sulfonic acid group at the 5th position on the quinoline ring. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid typically involves the nitration of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection of metal ions due to its ability to form stable complexes.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitroso groups play a crucial role in binding to metal ions and proteins, thereby modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the nitroso and sulfonic acid groups, making it less versatile in certain applications.
8-Hydroxy-5-nitroquinoline: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: The presence of an iodine atom significantly alters its chemical properties and applications. The unique combination of functional groups in this compound makes it particularly useful in a variety of scientific and industrial applications.
Properties
CAS No. |
5263-74-1 |
|---|---|
Molecular Formula |
C9H6N2O5S |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
8-hydroxy-7-nitrosoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6N2O5S/c12-9-6(11-13)4-7(17(14,15)16)5-2-1-3-10-8(5)9/h1-4,12H,(H,14,15,16) |
InChI Key |
LZATVADSGLVHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)



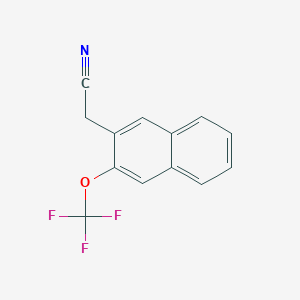
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
